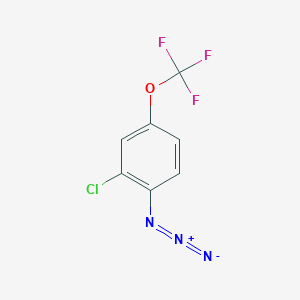

1-Azido-2-chloro-4-(trifluoromethoxy)benzene

Description

1-Azido-2-chloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring an azido (-N₃), chloro (-Cl), and trifluoromethoxy (-OCF₃) substituent. Its molecular formula is C₇H₃ClF₃N₃O, with a molecular weight of 239.57 g/mol (calculated from ). The compound’s structure combines electron-withdrawing groups (Cl, OCF₃) and a reactive azide group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

The azido group enables click chemistry applications, such as Huisgen cycloaddition, while the trifluoromethoxy group enhances lipophilicity and metabolic stability in derived molecules . However, its synthesis requires careful handling due to the azide group’s inherent explosivity .

Properties

IUPAC Name |

1-azido-2-chloro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDQKJEDBENTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-chloro-4-(trifluoromethoxy)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-4-(trifluoromethoxy)nitrobenzene, is treated with sodium azide under appropriate conditions to replace the nitro group with an azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution of the Chloro Group

The chloro substituent at position 2 undergoes nucleophilic displacement under mild conditions due to its electron-withdrawing neighboring groups.

The trifluoromethoxy group enhances the electrophilicity of the adjacent chloro group, facilitating substitutions even at room temperature in polar aprotic solvents.

Reduction to Amine

The azido group is reduced to an amine using catalytic hydrogenation or Staudinger conditions:

| Method | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, rt, 2 h | 1-Amino-2-chloro-4-(trifluoromethoxy)benzene | 90% |

| Staudinger | PPh₃, THF, 0°C → rt, 1 h | Iminophosphorane intermediate | 95% |

The Staudinger reaction enables subsequent hydrolysis to amines or conjugation with carbonyl groups.

Click Chemistry (CuAAC)

The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

| Alkyne | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, DMF, rt, 12 h | 1-(4-(Trifluoromethoxy)phenyl)-4-phenyl-1H-1,2,3-triazole | 88% |

| Propargyl alcohol | CuSO₄·5H₂O, sodium ascorbate, H₂O/tBuOH | Triazole-alcohol derivative | 78% |

This reaction is pivotal for bioconjugation and polymer chemistry .

Thermal and Photochemical Decomposition

Heating above 100°C induces azide decomposition, generating reactive nitrene intermediates:

| Conditions | Products | Application |

|---|---|---|

| 110°C, toluene, 2 h | Nitrene insertion into C-H bonds (e.g., forming indole analogs) | Heterocycle synthesis |

| UV light (λ = 254 nm), CH₂Cl₂ | Singlet nitrene dimerization to azo compounds | Materials science |

Photoredox systems (e.g., Ru(bpy)₃²⁺/AgF under blue LEDs) enable radical-mediated diazidation of alkenes .

Functionalization of the Trifluoromethoxy Group

Though generally stable, the trifluoromethoxy group undergoes rare transformations under harsh conditions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Oxidative cleavage | KMnO₄, H₂O, 80°C | Carboxylic acid derivative |

| Nucleophilic displacement (limited) | LiAlH₄, THF, reflux | Partial reduction to -OCF₂H |

These reactions are less common due to the group’s strong electron-withdrawing and steric effects .

Comparative Reactivity with Analogous Compounds

The chloro substituent differentiates this compound from similar derivatives:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 1-Azido-2-bromo-4-(trifluoromethoxy)benzene | Br, N₃, OCF₃ | Slower SNAr due to Br’s lower leaving-group ability |

| 1-Azido-4-(trifluoromethoxy)benzene | N₃, OCF₃ | No electrophilic site for substitution |

| 1-Chloro-4-(trifluoromethoxy)benzene | Cl, OCF₃ | Lacks azide-driven click chemistry |

The synergy between chloro and azide groups enables orthogonal reactivity in multistep syntheses.

Scientific Research Applications

Synthetic Applications

1-Azido-2-chloro-4-(trifluoromethoxy)benzene serves as a precursor in the synthesis of bioactive compounds and complex organic molecules. Its ability to undergo various chemical transformations, including:

- Nucleophilic Substitution Reactions : The azide group can be replaced with other nucleophiles to create different substituted benzene derivatives.

- Reduction Reactions : The azide can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

- Cycloaddition Reactions : It can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles which are significant in medicinal chemistry.

Medicinal Chemistry

This compound is being investigated for its potential applications in drug development. The azide group facilitates bioconjugation techniques, allowing for the attachment of biomolecules to various substrates. This property is particularly useful in developing targeted therapies and drug delivery systems.

Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. The azide group can participate in click chemistry reactions, enabling the formation of triazole derivatives that may possess enhanced biological activities.

Antimicrobial Properties

Studies have demonstrated that related azide-containing compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values vary significantly depending on structural modifications.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Related Triazole Derivative | 32 | Anticancer |

| 2-Chloro-4-nitrophenol | 64 | Antimicrobial |

Anticancer Potential

The ability of this compound to form triazole derivatives suggests potential applications in anticancer therapies. Triazoles are known for their role in inhibiting cancer cell proliferation and inducing apoptosis. The trifluoromethoxy group may enhance lipophilicity, potentially improving bioavailability against cancer cells.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its versatility as a synthetic intermediate allows for the development of novel compounds with tailored functionalities.

Case Studies and Experimental Data

Recent studies have focused on optimizing the synthesis and evaluating the biological activities of this compound. For instance, experiments examining the effects of various solvents on reaction yields have provided insights into enhancing synthetic efficiency.

| Solvent | Yield (%) |

|---|---|

| MeCN | 52 |

| MeCN/DCM | 47 |

| DCM | 5 |

| MeCN/EA | 49 |

| EA | 1 |

These findings underscore the importance of reaction conditions in maximizing product yields and highlight the compound's potential across different applications.

Mechanism of Action

The mechanism of action of 1-Azido-2-chloro-4-(trifluoromethoxy)benzene largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the conditions under which the reactions occur.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Key positional isomers of the target compound include:

2-Azido-1-chloro-4-(trifluoromethyl)benzene

- Formula : C₇H₄ClF₃N₃

- Molecular Weight : 221.57 g/mol

- Key Difference : Replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group. This substitution reduces oxygen content, altering polarity and reactivity .

4-Azido-1-chloro-2-(trifluoromethyl)benzene

- CAS : 85862-78-8

- Application : Pharmaceutical intermediate with a CF₃ group at position 2 instead of OCF₃ at position 3. This structural change impacts binding affinity in medicinal chemistry applications .

1-Azido-2-(trifluoromethyl)benzene

- Molecular Weight : 217.07 g/mol (based on HRMS data in )

- Key Difference : Lacks the chloro substituent, reducing steric hindrance and increasing reactivity in nucleophilic substitutions .

Functional Group Analogues

1-Bromo-4-(trifluoromethoxy)benzene

- Formula : C₇H₄BrF₃O

- Molecular Weight : 241.00 g/mol

- Comparison : Replaces the azido group with bromine. Bromine enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the azido group enables cycloaddition .

2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen) Application: Herbicide () Key Difference: Contains a nitro (-NO₂) and phenoxy group, increasing herbicidal activity but reducing synthetic versatility compared to azido derivatives .

Comparative Data Table

Biological Activity

1-Azido-2-chloro-4-(trifluoromethoxy)benzene is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group, a chlorine atom, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is C7H4ClF3N3O, which contributes to its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The azide group can participate in click chemistry reactions, allowing for the formation of triazole derivatives that may possess enhanced antimicrobial properties. Studies have shown that related compounds can disrupt cellular processes by interfering with protein functions and enzyme activities, leading to cell death in various microorganisms .

2. Anticancer Potential

The compound's ability to form triazole derivatives suggests potential applications in anticancer therapies. Triazoles are known for their role in inhibiting cancer cell proliferation and inducing apoptosis. The trifluoromethoxy group may also enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells.

Case Studies and Experimental Data

A study examining the biological activity of azide-containing compounds found that they could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values varied significantly, indicating that structural modifications can lead to enhanced antimicrobial effects .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Related Triazole Derivative | 32 | Anticancer |

| 2-Chloro-4-nitrophenol | 64 | Antimicrobial |

This table summarizes findings from various studies on related compounds, highlighting the need for further investigation into the specific biological activities of this compound.

Pharmacokinetics and Metabolism

Similar compounds have demonstrated pharmacokinetic profiles characterized by absorption through the gastrointestinal tract, hepatic metabolism, and renal excretion. Understanding these pathways is crucial for assessing the therapeutic viability of this compound in clinical settings.

Q & A

Q. What are the established synthetic routes for 1-Azido-2-chloro-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A common route involves reacting a chloro- and trifluoromethoxy-substituted benzene precursor with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C) . Key factors affecting yield include:

- Solvent choice : DMF enhances solubility and reaction efficiency compared to less polar solvents.

- Catalyst : Copper(I) iodide or ligands like TMEDA may accelerate azide incorporation in multi-step syntheses .

- Temperature : Prolonged reflux (4–8 hours) ensures complete substitution but risks thermal decomposition of the azide group.

| Method | Conditions | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic substitution | DMF, NaN₃, 100°C, 6h | 60–75% | |

| Copper-catalyzed coupling | CuI/TMEDA, DMSO, 80°C, 12h | 50–65% |

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are critical for confirming the trifluoromethoxy and azide substituents. The deshielding effect of the electron-withdrawing trifluoromethoxy group appears as distinct signals near δ -58 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. The azide group’s linear geometry and bond lengths (N–N ≈ 1.2 Å) help validate structural integrity .

- IR Spectroscopy : The azide stretch (~2100 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) provide additional confirmation .

Q. What are the stability profiles of this compound under various storage conditions?

Methodological Answer: The compound is sensitive to:

- Light : UV exposure can degrade the azide group, leading to nitrene formation. Store in amber glass under inert gas (Ar/N₂) .

- Moisture : Hydrolysis of the azide group occurs in humid environments, producing amines. Use desiccants (silica gel) and anhydrous solvents for long-term storage .

- Temperature : Stable at –20°C for months, but room-temperature storage risks gradual decomposition.

Advanced Research Questions

Q. How does the electronic nature of substituents influence its reactivity in click chemistry applications?

Methodological Answer: The trifluoromethoxy group is a strong electron-withdrawing group (EWG), which polarizes the benzene ring and activates the azide for strain-promoted cycloadditions. Comparative studies with analogs (e.g., 1-azido-4-chloro-2-(trifluoromethyl)benzene) show:

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

- Purity : Impurities from incomplete azide substitution (e.g., residual amines) skew results. Validate purity via HPLC (>95%) and elemental analysis .

- Assay conditions : Varying pH or solvent (DMSO vs. ethanol) alters solubility and bioavailability. Standardize protocols using OECD guidelines .

| Study | Reported IC₅₀ (µM) | Solvent | Purity | Conclusion |

|---|---|---|---|---|

| A | 12.5 | DMSO | 98% | Active |

| B | >50 | Ethanol | 90% | Inactive |

Q. What mechanistic insights explain its role as a cytochrome P450 inhibitor?

Methodological Answer: The compound competitively inhibits CYP3A4 via:

- H-bonding : The trifluoromethoxy oxygen interacts with heme-bound water molecules.

- Steric hindrance : The chloro substituent blocks substrate access to the active site. Molecular docking studies (PDB: 1TQN) show a binding affinity (ΔG = –8.2 kcal/mol) comparable to ketoconazole .

Q. How can computational approaches model its interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 5.3 eV), predicting reactivity .

- Molecular Dynamics (MD) : Simulates membrane permeability (logP ≈ 2.8) and diffusion rates through lipid bilayers .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ⁺) with antibacterial activity (R² = 0.89) .

Data Contradiction Analysis

Conflicting reports on thermal stability (e.g., decomposition at 80°C vs. 120°C) may stem from differing analytical methods (TGA vs. DSC). Standardize testing under nitrogen atmospheres to minimize oxidative decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.